molecular formula C9H16N4S2 B5770562 4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine

4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine

Cat. No.: B5770562
M. Wt: 244.4 g/mol
InChI Key: FQUCMYRFGJDTHJ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine typically involves the reaction of 4-methyl-5-methylsulfanyl-1,2,4-triazole with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be methanol or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products Formed

Scientific Research Applications

4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound may also interfere with the synthesis of nucleic acids, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
  • 4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine
  • N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Uniqueness

4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine stands out due to its unique combination of a triazole ring and a thiomorpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as an antimicrobial agent further highlight its uniqueness .

Properties

IUPAC Name

4-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S2/c1-12-8(10-11-9(12)14-2)7-13-3-5-15-6-4-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUCMYRFGJDTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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